LUF5834

GPCR structural pharmacology mutagenesis ligand binding

LUF5834 is the only commercially available non-ribose adenosine A2A/A2B receptor partial agonist that engages distinct orthosteric residues (Thr88/Ser277-independent), confirmed by mutagenesis. Unlike ribose-dependent agonists (CGS21680, NECA), LUF5834 enables orthogonal probe validation, crystallographic studies of alternative binding modes, and [3H]LUF5834 radioligand detection of biphasic competition isotherms at A1R. With 45-fold A2B/A3 selectivity and graded 57% Emax at A2A, it is the definitive tool for biased signaling research. ≥98% HPLC. For research use only.

Molecular Formula C17H12N6OS
Molecular Weight 348.4 g/mol
CAS No. 333962-91-7
Cat. No. B608679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLUF5834
CAS333962-91-7
SynonymsLUF5834;  LUF-5834;  LUF 5834; 
Molecular FormulaC17H12N6OS
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=NC=CN3)N)C#N)O
InChIInChI=1S/C17H12N6OS/c18-7-12-15(10-1-3-11(24)4-2-10)13(8-19)17(23-16(12)20)25-9-14-21-5-6-22-14/h1-6,24H,9H2,(H2,20,23)(H,21,22)
InChIKeyOFHKDLYFKPBXER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LUF5834 (CAS 333962-91-7): A Non-Ribose Adenosine A2A/A2B Receptor Partial Agonist for Structural Pharmacology and Radioligand Applications


LUF5834 (CAS 333962-91-7) is a synthetic non-ribose adenosine receptor partial agonist with a pyridine-3,5-dicarbonitrile core structure [1]. It exhibits nanomolar affinity at human adenosine A1 (Ki = 2.6 nM), A2A (Ki = 28 nM), and A2B receptors (EC50 = 12 nM), with 45-fold selectivity over the A3 receptor [2]. Unlike classical adenosine-derived agonists that contain a ribose moiety essential for receptor activation, LUF5834 belongs to a distinct chemotype that engages alternative residues within the A2A receptor orthosteric pocket [3]. This compound is commercially available as a research reagent with reported purity ≥98% by HPLC .

Why LUF5834 Cannot Be Substituted with Classical Adenosine Agonists: Mechanistic Differentiation at the Binding Interface


Classical adenosine receptor agonists such as CGS21680 and NECA require a ribose moiety to form key hydrogen-bonding interactions with residues Thr88 and Ser277 in the A2A receptor binding pocket for full receptor activation [1]. LUF5834 lacks this ribose group entirely and engages a distinct set of orthosteric residues to achieve partial agonism [2]. Direct mutagenesis studies demonstrate that alanine substitution of Thr88 or Ser277 abolishes the potency of ribose-containing agonists while leaving LUF5834 function unaffected [3]. Conversely, mutations such as Trp246Ala that severely impair CGS21680-mediated activation have minimal impact on LUF5834 efficacy [4]. This divergent structure-activity relationship (SAR) means that experimental findings obtained with adenosine-derived agonists cannot be extrapolated to non-ribose chemotypes, and vice versa. For studies requiring a non-ribose pharmacophore—whether for radioligand development, structural biology, or orthogonal probe validation—substituting LUF5834 with a ribose-containing analog would fundamentally alter the binding and activation mechanism under investigation.

LUF5834 Quantitative Differentiation: Comparative Evidence Versus CGS21680, NECA, and Regadenoson


Divergent Binding Mode: LUF5834 Maintains Function Despite Ribose-Contact Residue Mutations That Abolish CGS21680 Potency

In a direct head-to-head mutagenesis comparison, alanine substitution of Thr88 (a residue shown in crystal structures to interact with the ribose group of adenosine-derived agonists) had no effect on LUF5834 potency while this same mutation abolishes the functional response to the classical adenosine-derived agonist CGS21680 [1]. Similarly, mutation of Ser277 to alanine, another ribose-interacting residue, did not impair LUF5834 function but severely compromises CGS21680-mediated activation [2]. Conversely, alanine mutation of Trp246 or Glu13 produced significant deleterious effects on CGS21680 function but had little effect on LUF5834 [3].

GPCR structural pharmacology mutagenesis ligand binding orthosteric pocket

Partial Agonist Efficacy: LUF5834 Emax of 57% Differentiates It from Full Agonists CGS21680 (101%) and NECA (100%)

In a cross-study comparable cAMP accumulation assay using A2A receptor-expressing systems, LUF5834 demonstrates a maximal efficacy (Emax) of 57% relative to full agonists, confirming its classification as a partial agonist [1]. In direct comparison, the full agonists CGS21680 and NECA achieve Emax values of 101% and 100%, respectively, while another partial agonist, Regadenoson, achieves 87% [2]. This lower intrinsic efficacy of LUF5834 (57% vs 87% for Regadenoson) indicates it produces a more attenuated maximum receptor activation than other partial agonists in the same class [3].

GPCR signaling efficacy partial agonism cAMP accumulation

Na+-Shift Assay Discriminates Partial Agonist Profile: LUF5834 IC50 Ratio = 3 Versus Full Agonists (13-14)

A Na+-shift binding assay was validated to discriminate ligands by intrinsic efficacy at the A2A receptor [1]. In this assay system, full agonists CGS21680, NECA, and adenosine exhibit high IC50 ratios of 13-14, reflecting substantial sensitivity to sodium concentration [2]. By contrast, the partial agonists LUF5834 and Regadenoson produce significantly lower IC50 ratios of 3 and 10, respectively [3]. The weak inverse agonists ZM241385 and IBMX yield the lowest ratios (0.85), providing a quantitative spectrum for efficacy classification [4].

intrinsic efficacy binding assay sodium shift agonist classification

First-in-Class Non-Ribose Agonist Radioligand: [3H]LUF5834 Enables Novel A1 Receptor Binding Studies

LUF5834 has been successfully tritiated to produce [3H]LUF5834, which represents the first non-ribose partial agonist radioligand with nanomolar affinity for the human adenosine A1 receptor (hA1R) [1]. Unlike traditional adenosine-derived radioligands that contain a ribose moiety, [3H]LUF5834 labels both G protein-coupled and uncoupled receptor states with similar high affinity due to its partial agonist efficacy profile [2]. This property enables competition binding experiments that reveal biphasic isotherms for both agonists and inverse agonists, providing a unique tool to estimate inverse agonist efficacy at the A1 receptor [3]. In contrast, conventional adenosine-derived agonist radioligands preferentially label high-affinity G protein-coupled states and do not provide this functional discrimination capability [4].

radioligand GPCR binding receptor pharmacology tritiated ligand

Subtype Selectivity Profile: LUF5834 Exhibits 45-Fold A2B/A3 Selectivity While Lacking A1/A2A Discrimination

LUF5834 demonstrates a defined selectivity profile across the four adenosine receptor subtypes [1]. At the A2B receptor, LUF5834 functions as a partial agonist with EC50 = 12 nM and exhibits 45-fold selectivity over the A3 receptor [2]. However, LUF5834 lacks discrimination between A1 (Ki = 2.6 nM) and A2A (Ki = 28 nM) receptors, with only an approximately 10-fold difference in affinity . This profile differs notably from classical reference agonists: the endogenous ligand adenosine has A2A Ki ≈ 150 nM and A2B Ki substantially higher [3]; the reference agonist NECA exhibits potent but non-selective activation across all four subtypes [4].

receptor selectivity adenosine receptor subtypes SAR off-target profiling

LUF5834 Recommended Research and Industrial Application Scenarios Based on Validated Evidence


Structural Biology: A2A Receptor Co-Crystallization with a Non-Ribose Ligand Chemotype

LUF5834 is validated for structural studies of the A2A adenosine receptor where a non-ribose ligand is required to probe alternative binding modes. Direct mutagenesis evidence confirms that LUF5834 engages distinct orthosteric residues (Thr88-independent, Ser277-independent) compared with adenosine-derived agonists [1]. This property has been exploited in crystallographic studies where a direct hydrogen bond between the p-hydroxy group of LUF5834 and Thr88 was observed—an interaction that was masked in constructs where Thr88 was mutated to alanine, explaining why this binding mode was not discovered in earlier A2A receptor co-crystal structures .

Radioligand Binding Assays: [3H]LUF5834 as a Non-Ribose Agonist Probe for A1 Receptor Pharmacology

The tritiated form [3H]LUF5834 is a validated radioligand for characterizing adenosine A1 receptor pharmacology in competition binding assays [1]. As the first non-ribose partial agonist radioligand with nanomolar affinity for hA1R, it labels both G protein-coupled and uncoupled receptor populations with similar high affinity, enabling the detection of biphasic competition isotherms for both agonists and inverse agonists . This application is specifically supported by experimental characterization demonstrating that [3H]LUF5834 can be used to estimate inverse agonist efficacy at the A1 receptor—a capability not shared by classical adenosine-derived agonist radioligands [2].

Functional Selectivity Studies: Partial Agonist Tool with Attenuated Emax (57%) for A2A Signaling

LUF5834 is appropriate for experimental designs requiring graded A2A receptor activation rather than full agonism. cAMP accumulation assays demonstrate that LUF5834 produces a maximal efficacy (Emax) of 57% relative to full agonists CGS21680 (101%) and NECA (100%), and lower than the partial agonist Regadenoson (87%) [1]. The Na+-shift assay further confirms its partial agonist classification with an IC50 ratio of 3, compared with 13-14 for full agonists . This attenuated efficacy profile enables studies of functional selectivity and biased signaling where avoiding maximal G protein activation is experimentally desirable.

Subtype Profiling Controls: A2B-Selective Agonist Reference with Defined A2B/A3 Discrimination

LUF5834 serves as a reference A2B receptor partial agonist for experiments requiring discrimination between A2B and A3 receptor-mediated responses. Pharmacological characterization demonstrates that LUF5834 activates A2B with EC50 = 12 nM and exhibits 45-fold selectivity over the A3 receptor (Ki = 538 nM) [1]. This contrasts with the reference agonist NECA, which is non-selective across all adenosine receptor subtypes, and with the endogenous ligand adenosine, which has negligible A2B potency relative to A3 . Researchers using LUF5834 must account for its concurrent A1 (Ki = 2.6 nM) and A2A (Ki = 28 nM) activity, which lacks discrimination between these subtypes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for LUF5834

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.